(Diethylamino)methanoyl isothiocyanate

Organic synthesis Building block selection Molecular design

(Diethylamino)methanoyl isothiocyanate (C₆H₁₀N₂OS; MW 158.22 g/mol) is a carbamoyl isothiocyanate—a subclass of acyl isothiocyanates in which the isothiocyanate (–N=C=S) group is directly attached to a carbonyl carbon bearing a diethylamino substituent. This structural arrangement places it at the intersection of carbamoyl chlorides and reactive heterocumulenes, imparting dual electrophilic character at both the carbonyl and isothiocyanate carbons.

Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
Cat. No. B8407588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diethylamino)methanoyl isothiocyanate
Molecular FormulaC6H10N2OS
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N=C=S
InChIInChI=1S/C6H10N2OS/c1-3-8(4-2)6(9)7-5-10/h3-4H2,1-2H3
InChIKeyBSWAOKUJZCZYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Diethylamino)methanoyl Isothiocyanate: Compound Profile and Procurement Relevance


(Diethylamino)methanoyl isothiocyanate (C₆H₁₀N₂OS; MW 158.22 g/mol) is a carbamoyl isothiocyanate—a subclass of acyl isothiocyanates in which the isothiocyanate (–N=C=S) group is directly attached to a carbonyl carbon bearing a diethylamino substituent . This structural arrangement places it at the intersection of carbamoyl chlorides and reactive heterocumulenes, imparting dual electrophilic character at both the carbonyl and isothiocyanate carbons . Unlike simpler alkyl or aryl isothiocyanates, the electron-withdrawing carbamoyl group substantially enhances the electrophilicity of the NCS moiety, a property exploited in sequential nucleophilic addition–cyclization cascades for heterocycle construction . The compound is commercially supplied at ≥95% purity by multiple vendors and is primarily utilized as a building block in medicinal chemistry and organic synthesis research programs .

Why Generic Isothiocyanate Substitution Fails for (Diethylamino)methanoyl Isothiocyanate


Carbamoyl isothiocyanates such as (diethylamino)methanoyl isothiocyanate cannot be interchanged with aryl isothiocyanates (e.g., phenyl isothiocyanate), simple acyl isothiocyanates (e.g., acetyl or benzoyl isothiocyanate), or carbamoyl isothiocyanates bearing different N-substituents without altering reaction outcomes. The diethylamino group modulates both the electronic environment at the carbonyl and the steric profile around the reactive centers, which directly affects the equilibrium between the carbamoyl isothiocyanate and its thiocarbamoyl isocyanate isomer—a dynamic behavior quantitatively characterized by IR spectroscopy for this compound class [1]. Substituting a dimethylamino or morpholino analog shifts this equilibrium constant and changes the product distribution in cyclocondensation reactions [1]. Furthermore, the enhanced reactivity of carbamoyl isothiocyanates relative to alkyl isothiocyanates is well-documented; the electron-withdrawing carbamoyl group accelerates nucleophilic addition at the NCS carbon, enabling thiourea formation even with sterically hindered amines under mild conditions [2].

Quantitative Differentiation Evidence for (Diethylamino)methanoyl Isothiocyanate vs. Closest Analogs


Molecular Weight Differentiation from Benzoyl Isothiocyanate and Acetyl Isothiocyanate

(Diethylamino)methanoyl isothiocyanate (MW 158.22 g/mol) occupies a distinct molecular weight space between the lighter acetyl isothiocyanate (MW 101.13 g/mol) and the heavier benzoyl isothiocyanate (MW 163.19 g/mol) [1]. The 3.0% lower molecular weight relative to benzoyl isothiocyanate, combined with the presence of a tertiary amine, translates into measurably different physicochemical properties relevant to purification and handling—benzoyl isothiocyanate is a dense liquid (density 1.214 g/mL at 25°C, bp 128–131°C/15 mmHg), whereas (diethylamino)methanoyl isothiocyanate, lacking the aromatic ring, is predicted to have lower density and different chromatographic mobility [1]. This molecular weight difference is critical in fragment-based drug discovery where every dalton affects ligand efficiency metrics.

Organic synthesis Building block selection Molecular design

Carbamoyl vs. Aroyl Isothiocyanate Reactivity: Electrophilic Enhancement

The carbamoyl isothiocyanate scaffold of (diethylamino)methanoyl isothiocyanate provides enhanced electrophilicity at the isothiocyanate carbon compared to alkyl isothiocyanates, a property it shares with aroyl isothiocyanates but with distinct electronic modulation . The review by Bedane and Singh (2015) establishes that the strong electron-withdrawing nature of the adjacent acyl/carbamoyl group enhances the reactivity of the isothiocyanate group and promotes nucleophilic addition . However, the diethylamino substituent introduces a resonance donor effect (N–C=O conjugation) not present in benzoyl isothiocyanate, which moderates the carbonyl electrophilicity while preserving NCS reactivity. This dual electronic character enables chemoselective reactions where nucleophiles preferentially attack the NCS carbon over the carbonyl, a selectivity profile that differs from acetyl isothiocyanate where the smaller steric profile permits more rapid carbonyl competition [1].

Reactivity Electrophilicity Nucleophilic addition

Carbamoyl–Thiocarbamoyl Isomerization Equilibrium: A Unique Differentiator

Carbamoyl isothiocyanates, including (diethylamino)methanoyl isothiocyanate, participate in a reversible isomerization equilibrium (R₂N–CO–NCS ⇌ R₂N–CS–NCO) that is absent in benzoyl, acetyl, or aryl isothiocyanates [1]. Goerdeler and Bartsch (1985) demonstrated this equilibrium at elevated temperatures and determined equilibrium constants by IR spectroscopy across multiple solvents and temperatures for a series of carbamoyl isothiocyanates [1]. The equilibrium constants show 'erhebliche Konstitutionsabhängigkeit mit überwiegend sterischen Effekten von R' (considerable dependence on constitution, predominantly steric effects of R) [1]. For the diethylamino-substituted congener, the steric bulk of the two ethyl groups shifts the equilibrium position relative to dimethylamino or unsubstituted analogs, a parameter that directly influences the product distribution in reactions where the thiocarbamoyl isocyanate isomer can participate in alternative reaction pathways [1].

Isomerization Equilibrium constant Structural dynamics

Distinction from 4-Diethylaminophenyl Isothiocyanate: Carbonyl Bridge vs. Aryl Linker

A common procurement error is confusing (diethylamino)methanoyl isothiocyanate (C₆H₁₀N₂OS, MW 158.22) with 4-diethylaminophenyl isothiocyanate (C₁₁H₁₄N₂S, MW 206.31, CAS 84381-54-4) . Despite both containing a diethylamino group, the core connectivity differs fundamentally: the target compound inserts a carbonyl spacer between the diethylamino group and the NCS moiety, whereas 4-diethylaminophenyl isothiocyanate positions the NCS group para to the diethylamino substituent on a phenyl ring . This structural divergence produces a 48.1 g/mol molecular weight difference (+30.4% for the aryl analog) and distinct physical states—4-diethylaminophenyl isothiocyanate is a low-melting solid (mp 27–29°C), whereas (diethylamino)methanoyl isothiocyanate lacks the aromatic ring and is expected to have different phase behavior . The chemical reactivity diverges substantially: the aryl isothiocyanate reacts via typical aromatic isothiocyanate pathways, while the carbamoyl isothiocyanate offers the unique dual-electrophile and isomerization reactivity described above .

Chemotype differentiation Structure–property relationships Procurement specification

Synthetic Utility in Guanidine Synthesis: Carbamoyl Protection Strategy

(Diethylamino)methanoyl isothiocyanate belongs to the carbamoyl isothiocyanate class validated by Linton et al. (2000) as 'ideal starting materials for the synthesis of multisubstituted guanidines' [1]. The method exploits the carbamoyl group as a built-in protecting group that reduces guanidine basicity throughout the synthetic sequence, permitting purification by standard organic chromatography—a significant practical advantage over conventional guanidinylation reagents such as unprotected isothiouronium salts or imino carbonates that require strong-base protocols [1]. In the demonstrated one-pot protocol, carbamoyl isothiocyanates react with a first amine to form a thiourea, followed by EDCI-mediated coupling with a second amine to yield 1,3-disubstituted or 1,1,3-trisubstituted guanidines in high yields (e.g., 80% for N-benzyl-N'-butyl-N''-ethoxycarbonylguanidine) [1]. The N,N-diethyl substitution on the target compound provides a distinct steric and electronic profile compared to the benzyloxycarbonyl or ethoxycarbonyl analogs primarily exemplified in the study, offering access to guanidines with differentiated N-substitution patterns [1].

Guanidine synthesis Protecting group strategy One-pot methodology

Structural Isomer Differentiation: Same Formula, Different Connectivity from 2-Isothiocyanato-N-(propan-2-yl)acetamide

(Diethylamino)methanoyl isothiocyanate shares the molecular formula C₆H₁₀N₂OS (MW 158.22) with 2-isothiocyanato-N-(propan-2-yl)acetamide (CAS 1154104-64-9), making them structural isomers that are indistinguishable by mass spectrometry alone . The connectivity difference is critical: the target compound features an N,N-diethylcarbamoyl–NCS linkage (Et₂N–CO–NCS), whereas the isomer places the isothiocyanate group on an acetamide side chain (SCN–CH₂–CO–NH–iPr) . This connectivity divergence produces fundamentally different reactivity: the target compound is a carbamoyl isothiocyanate with the dual-electrophile and isomerization properties described above, while 2-isothiocyanato-N-(propan-2-yl)acetamide behaves as a typical alkyl isothiocyanate with a secondary amide, lacking the activated carbonyl and the carbamoyl–thiocarbamoyl equilibrium . The isomeric relationship also affects physicochemical properties—the target compound's tertiary amide (no H-bond donor) contrasts with the isomer's secondary amide (one H-bond donor), impacting solubility, chromatography, and crystal packing .

Structural isomerism Quality control Procurement verification

Optimal Application Scenarios for (Diethylamino)methanoyl Isothiocyanate Based on Evidence


Synthesis of N,N-Diethyl-Substituted Guanidine Libraries via Carbamoyl Protection Strategy

For medicinal chemistry programs constructing guanidine-based compound libraries, (diethylamino)methanoyl isothiocyanate enables the one-pot, two-step protocol validated by Linton et al. (2000) for carbamoyl isothiocyanates [1]. The diethylamino carbamoyl group serves as a built-in protecting group that suppresses guanidine basicity, permitting chromatographic purification of all intermediates—a critical operational advantage over conventional guanidinylation methods that generate charged species requiring ion-exchange workup [1]. The N,N-diethyl substitution pattern installs a distinct tertiary amide motif into the final guanidine products, occupying chemical space inaccessible with methoxycarbonyl, ethoxycarbonyl, or benzyloxycarbonyl carbamoyl isothiocyanates [1].

Chemoselective Thiourea Formation with Sterically Hindered Amines

The enhanced electrophilicity of the NCS group in carbamoyl isothiocyanates, driven by the electron-withdrawing carbamoyl group, enables efficient thiourea formation even with sterically hindered amine nucleophiles under mild conditions (CH₂Cl₂, 0°C to room temperature) [1]. The N,N-diethyl substitution provides sufficient steric shielding at the carbonyl to suppress competing nucleophilic attack at that site, directing reactivity preferentially to the isothiocyanate carbon. This chemoselectivity profile is particularly valuable when the target thiourea must be elaborated further—for example, in EDCI-mediated guanidine formation or heterocycle synthesis—without carbonyl-derived byproducts complicating purification [1].

Exploitation of Carbamoyl–Thiocarbamoyl Isomerization for Product Selectivity Tuning

Research programs investigating the synthetic consequences of the R₂N–CO–NCS ⇌ R₂N–CS–NCO equilibrium can utilize (diethylamino)methanoyl isothiocyanate as a probe substrate with intermediate steric bulk [2]. The equilibrium, quantitatively characterized by Goerdeler and Bartsch (1985) for the carbamoyl isothiocyanate class, is sensitive to both the steric and electronic nature of the N-substituents [2]. The diethylamino analog occupies a parameter space between the less hindered dimethyl analog and more hindered variants, allowing systematic investigation of how this equilibrium affects product distribution in cycloaddition and heterocyclization reactions [2].

Building Block for Heterocyclic Scaffolds via Dual-Electrophile Cascades

As reviewed by Bedane and Singh (2015), acyl isothiocyanates are privileged intermediates for constructing 5- and 6-membered heterocycles including 1,2,4-triazoline-3-thiones, thiadiazolines, benzothiazoles, benzoxazoles, and benzimidazoles through sequential nucleophilic addition–cyclization cascades . (Diethylamino)methanoyl isothiocyanate, by virtue of its two electrophilic carbons (C=O and N=C=S) and the carbamoyl leaving group potential, can participate in three-component reactions with bifunctional nucleophiles (e.g., hydrazines, 2-aminothiophenol, o-phenylenediamine) to deliver heterocyclic products bearing the N,N-diethylcarbamoyl substituent, a group that can be retained for pharmacological property modulation or cleaved to reveal a free amine .

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